

An In-depth Technical Guide on 6-(4-Bromophenyl)pyridazin-3-ol

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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazin-3-ol

Cat. No.: B1331702

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For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Bromophenyl)pyridazin-3-ol is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive literature review of **6-(4-Bromophenyl)pyridazin-3-ol**, focusing on its synthesis, chemical properties, and known biological activities, with a particular emphasis on its potential in drug discovery and development.

Chemical Properties and Tautomerism

6-(4-Bromophenyl)pyridazin-3-ol exists in a tautomeric equilibrium with its keto form, 6-(4-Bromophenyl)pyridazin-3(2H)-one. This equilibrium is a crucial aspect of its chemical behavior and biological activity, as the two forms can exhibit different binding properties to biological targets. The presence of the bromophenyl group at the 6-position significantly influences the electronic and steric properties of the molecule, which can impact its interaction with enzymes and receptors.

Table 1: Physicochemical Properties of **6-(4-Bromophenyl)pyridazin-3-ol** and Related Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)
6-(4-Bromophenyl)pyridazin-3-ol	50636-57-2	C ₁₀ H ₇ BrN ₂ O	251.08	Not Reported
6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one	36725-37-8	C ₁₀ H ₉ BrN ₂ O	253.10	167-171

Synthesis

The synthesis of **6-(4-bromophenyl)pyridazin-3-ol** is typically achieved through the cyclization of a corresponding γ -keto acid with hydrazine hydrate. A common precursor is 4-(4-bromobenzoyl)propionic acid. The reaction proceeds via the formation of a dihydropyridazinone intermediate, which can then be oxidized to the desired pyridazinone.

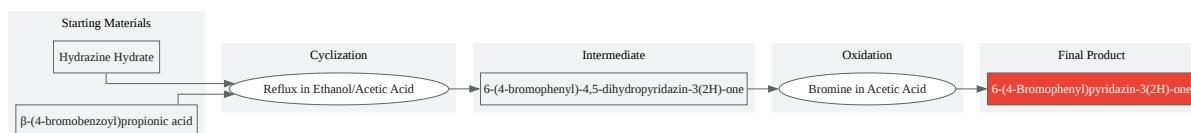
Alternatively, the synthesis can be approached through the reaction of 3,6-dichloropyridazine with a suitable bromophenyl-containing nucleophile, followed by hydrolysis.

Experimental Protocol: Synthesis of 6-(4-Bromophenyl)-2H-pyridazin-3-one (Tautomer)

A general procedure for the synthesis of the tautomeric form, 6-(4-Bromophenyl)-2H-pyridazin-3-one, involves the following steps:

- Reaction of β -(4-bromobenzoyl)propionic acid with hydrazine hydrate:
 - β -(4-bromobenzoyl)propionic acid is refluxed with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid.
 - The reaction mixture is heated for several hours to ensure complete cyclization.

- Formation of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one:
 - Upon cooling, the intermediate dihydropyridazinone precipitates from the solution.
- Oxidation to 6-(4-bromophenyl)pyridazin-3(2H)-one:
 - The dihydropyridazinone is then oxidized using a suitable oxidizing agent, such as bromine in acetic acid, to introduce the double bond in the pyridazinone ring.
- Purification:
 - The final product is purified by recrystallization from an appropriate solvent to yield the desired 6-(4-bromophenyl)-2H-pyridazin-3-one.



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Caption: General synthesis workflow for 6-(4-Bromophenyl)pyridazin-3(2H)-one.

Biological Activities and Potential Therapeutic Applications

The pyridazinone core is a versatile scaffold that has been extensively explored for its diverse pharmacological activities. While specific biological data for **6-(4-Bromophenyl)pyridazin-3-ol** is limited in publicly available literature, the broader class of pyridazinone derivatives has demonstrated significant potential in several therapeutic areas, particularly in oncology.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyridazinone derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and breast cancer. The presence of a halogenated phenyl ring, such as the 4-bromophenyl group, is often associated with enhanced cytotoxic activity.

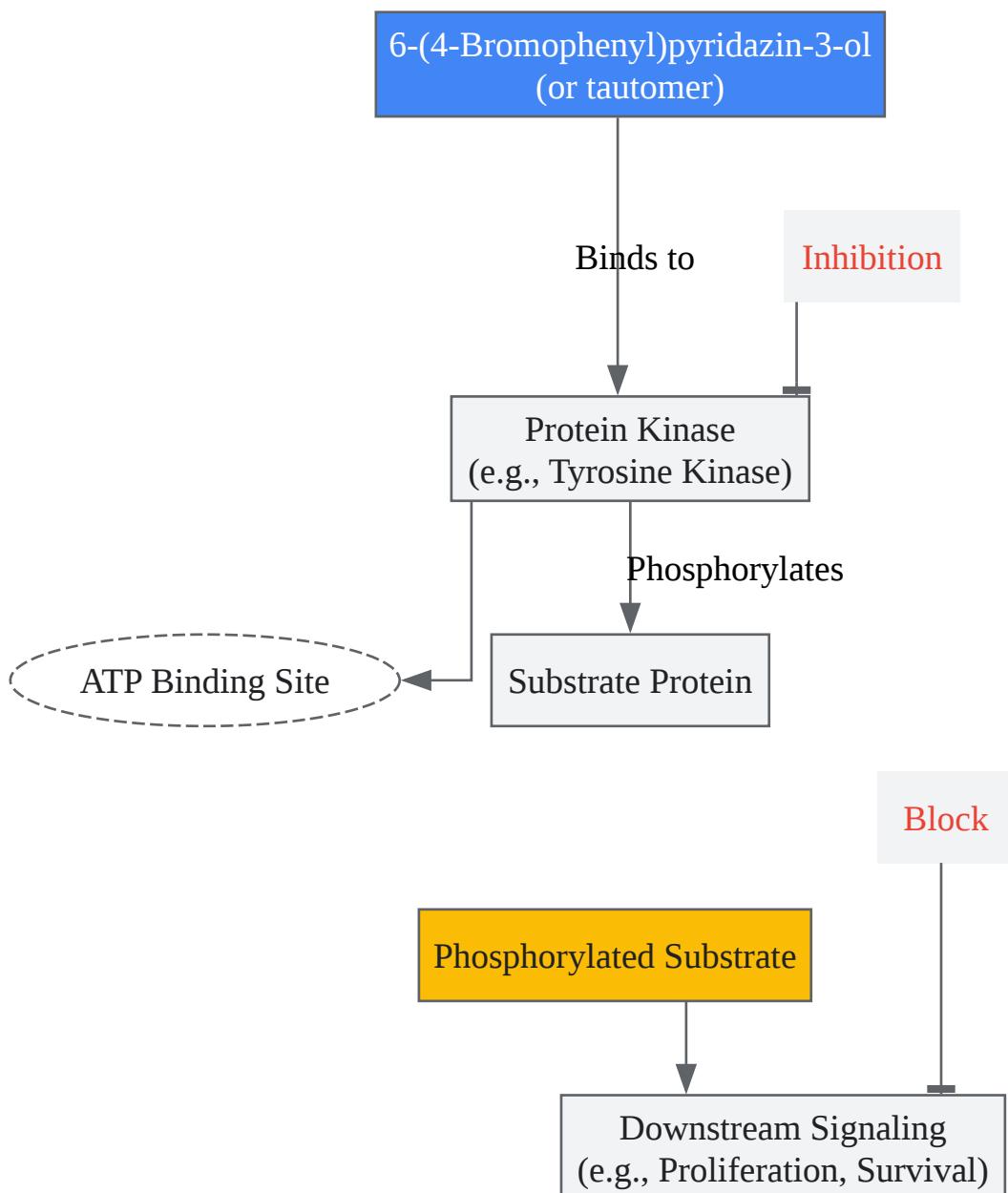
The anticancer mechanism of pyridazinones is multifaceted and can involve the inhibition of various key cellular targets.

Kinase Inhibition

A significant area of investigation for pyridazinone derivatives is their role as kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Pyridazinone-based compounds have been developed as inhibitors of several kinases, including:

- Tyrosine Kinases: These are critical in cell growth, differentiation, and survival pathways.
- Serine/Threonine Kinases: These play vital roles in cell cycle progression and apoptosis.

The ability of the pyridazinone scaffold to fit into the ATP-binding pocket of kinases makes it an attractive starting point for the design of potent and selective inhibitors.

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Caption: Proposed mechanism of action for pyridazinone derivatives as kinase inhibitors.

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

A general protocol to assess the kinase inhibitory activity of a compound like **6-(4-Bromophenyl)pyridazin-3-ol** is as follows:

- Reagent Preparation:
 - Prepare a stock solution of the test compound in DMSO.
 - Prepare a solution of the target kinase, its specific substrate, and ATP in a suitable assay buffer.
- Assay Procedure:
 - Add serial dilutions of the test compound to the wells of a microplate.
 - Add the kinase to the wells and incubate to allow for compound binding.
 - Initiate the kinase reaction by adding the substrate and ATP mixture.
 - Incubate the plate at a controlled temperature for a specific duration.
- Detection:
 - Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration.
 - Plot the inhibition data against the compound concentration to determine the IC_{50} value (the concentration at which 50% of the kinase activity is inhibited).

Future Directions

While the pyridazinone scaffold shows significant promise, further research is required to fully elucidate the therapeutic potential of **6-(4-Bromophenyl)pyridazin-3-ol**. Future studies should focus on:

- Quantitative Biological Evaluation: Determining the IC_{50} values of **6-(4-Bromophenyl)pyridazin-3-ol** against a panel of cancer cell lines and specific kinase targets.

- Mechanism of Action Studies: Investigating the precise molecular mechanisms by which this compound exerts its biological effects, including its impact on cell cycle progression, apoptosis, and specific signaling pathways.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of **6-(4-Bromophenyl)pyridazin-3-ol** to optimize its potency, selectivity, and pharmacokinetic properties.
- In Vivo Efficacy Studies: Assessing the antitumor activity of promising compounds in preclinical animal models.

Conclusion

6-(4-Bromophenyl)pyridazin-3-ol represents a molecule of interest within the broader class of biologically active pyridazinones. Its chemical structure suggests the potential for potent and selective interactions with biological targets, particularly protein kinases implicated in cancer. This technical guide has summarized the available information on its synthesis and the well-established therapeutic potential of the pyridazinone scaffold. Further focused research into the specific biological activities and mechanism of action of **6-(4-Bromophenyl)pyridazin-3-ol** is warranted to fully explore its promise as a lead compound in the development of novel therapeutics.

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